molecular formula C19H42N2O B14413843 N'-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine CAS No. 85688-09-1

N'-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine

Cat. No.: B14413843
CAS No.: 85688-09-1
M. Wt: 314.5 g/mol
InChI Key: HLDPTEWDRAWMRM-UHFFFAOYSA-N
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Description

N’-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine is an organic compound characterized by its unique structure, which includes a long alkyl chain with multiple methyl groups and a diamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine typically involves the reaction of 2,4,6-trimethyldecanol with a suitable amine precursor. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and a catalyst like sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of N’-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, ensures the production of a high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N’-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: The diamine group can participate in nucleophilic substitution reactions with halides or other electrophiles, forming various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

    Oxidation: Oxides, ketones

    Reduction: Reduced amine derivatives

    Substitution: Substituted amine products

Scientific Research Applications

N’-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, surfactants, and polymers.

Mechanism of Action

The mechanism of action of N’-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The diamine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The long alkyl chain enhances the compound’s lipophilicity, facilitating its incorporation into lipid membranes and improving its bioavailability.

Comparison with Similar Compounds

N’-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine can be compared with other similar compounds, such as:

    N-[3-(trimethoxysilyl)propyl]ethylenediamine: This compound has a similar diamine structure but includes a trimethoxysilyl group, making it useful for surface modification of materials.

    N,N’-bis(3-aminopropyl)-1,3-propanediamine: Another diamine compound with a different alkyl chain structure, used in various chemical syntheses and applications.

The uniqueness of N’-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine lies in its specific alkyl chain configuration and the presence of multiple methyl groups, which confer distinct chemical and physical properties.

Properties

CAS No.

85688-09-1

Molecular Formula

C19H42N2O

Molecular Weight

314.5 g/mol

IUPAC Name

N'-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine

InChI

InChI=1S/C19H42N2O/c1-5-6-9-17(2)14-18(3)15-19(4)16-22-13-8-12-21-11-7-10-20/h17-19,21H,5-16,20H2,1-4H3

InChI Key

HLDPTEWDRAWMRM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)CC(C)CC(C)COCCCNCCCN

Origin of Product

United States

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